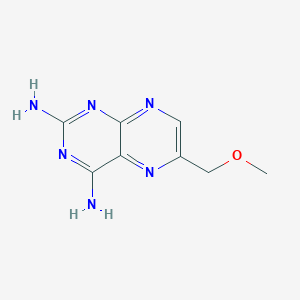

2,4-Diamino-6-methoxymethylpteridine

Description

2,4-Diamino-6-methoxymethylpteridine is a pteridine derivative characterized by a methoxymethyl substituent at the 6-position of the pteridine core. Its molecular formula is C₈H₁₀N₆O, with a molar mass of 206.22 g/mol and a melting point of 255–256°C (from dimethylformamide recrystallization) . The compound was synthesized in 85% yield via a reaction pathway involving trifluoroacetic acid, as confirmed by NMR analysis (δ 3.26 ppm for -OCH₃, δ 4.54 ppm for -CH₂O-, and δ 8.47 ppm for C7-H) .

Properties

CAS No. |

40110-13-2 |

|---|---|

Molecular Formula |

C8H10N6O |

Molecular Weight |

206.21 g/mol |

IUPAC Name |

6-(methoxymethyl)pteridine-2,4-diamine |

InChI |

InChI=1S/C8H10N6O/c1-15-3-4-2-11-7-5(12-4)6(9)13-8(10)14-7/h2H,3H2,1H3,(H4,9,10,11,13,14) |

InChI Key |

DXHDRUQEMANTMU-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CN=C2C(=N1)C(=NC(=N2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Pteridine Derivatives

Key Observations :

- Substituent Effects: The methoxymethyl group in the target compound balances polarity and steric hindrance, whereas the p-methoxyphenyl group in its hydrochloride analogue increases aromaticity and solubility . The methyl(phenyl)amino substituent in the third compound introduces a bulky, lipophilic group, likely altering binding affinity in biological systems .

- Synthetic Utility : The target compound’s high yield (85%) contrasts with the lack of synthetic data for the others, suggesting its practicality in scalable synthesis .

Pyrimidine and Purine Analogues

Table 2: Comparison with Pyrimidine/Purine Derivatives

Key Observations :

- Acidity/Basicity: The target pteridine’s methoxymethyl group likely confers a pKa intermediate between the basic 2,4-diamino-6-methylpyrimidine (pKa 7.7) and the acidic 2,4-diamino-6-hydroxypyrimidine (pKa 3.5) .

- Biological Relevance: Unlike purine analogues (e.g., 2,6-diaminopurine), the pteridine core is less common in natural nucleotides but critical in folate metabolism .

Table 3: Comparison with Coenzyme-Related Pteridines

Key Observations :

- Therapeutic Potential: Methotrexate analogues with extended side chains (e.g., benzamido groups) exhibit potent enzyme inhibition, whereas the simpler structure of this compound may prioritize pharmacokinetic properties over potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.